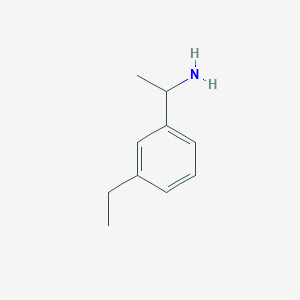
5-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrrole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethylpyrimidine-4-carbaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 5-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways that are crucial for cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidopyrimidines: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.
Pyrrolo[2,3-d]pyrimidines: These compounds also contain fused pyrimidine and pyrrole rings and are studied for their anticancer properties
Uniqueness
5-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both dimethyl groups on the pyrimidine ring and the carboxylic acid group on the pyrrole ring provides distinct chemical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
5-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2/c1-6-4-9(15-11(6)12(16)17)10-5-7(2)13-8(3)14-10/h4-5,15H,1-3H3,(H,16,17) |
Clave InChI |
MFZCVBVJLQISEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C)C2=CC(=C(N2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)
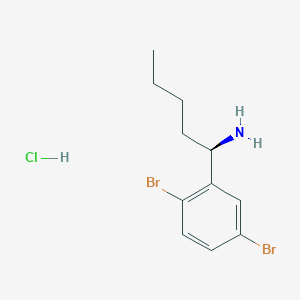
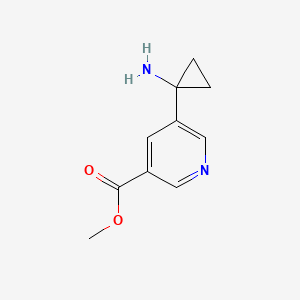
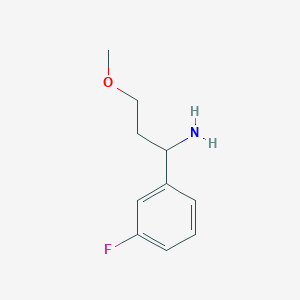
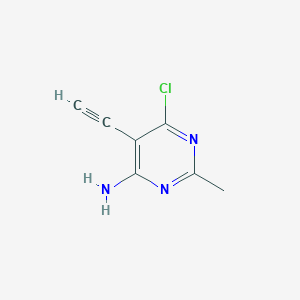
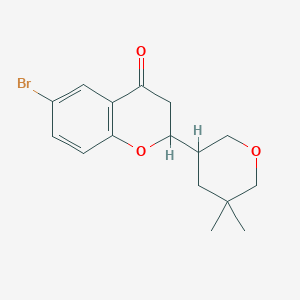
![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
